2-Hexanoylfuran

Flavor chemistry Organoleptic profiling Food science

2-Hexanoylfuran (CAS 14360-50-0), also known as pentyl 2-furyl ketone or 1-(furan-2-yl)hexan-1-one, is a C10 aryl alkyl ketone (C₁₀H₁₄O₂, MW 166.22). It belongs to the homologous series of 2-acylfurans used extensively as flavoring agents, holding FEMA No.

Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
CAS No. 14360-50-0
Cat. No. B085130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hexanoylfuran
CAS14360-50-0
Molecular FormulaC10H14O2
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCCCCCC(=O)C1=CC=CO1
InChIInChI=1S/C10H14O2/c1-2-3-4-6-9(11)10-7-5-8-12-10/h5,7-8H,2-4,6H2,1H3
InChIKeyYUAYWSBSIJVIBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Hexanoylfuran (CAS 14360-50-0) — Procurement-Ready Furan Acyl Ketone for Flavor & Fragrance R&D


2-Hexanoylfuran (CAS 14360-50-0), also known as pentyl 2-furyl ketone or 1-(furan-2-yl)hexan-1-one, is a C10 aryl alkyl ketone (C₁₀H₁₄O₂, MW 166.22) [1]. It belongs to the homologous series of 2-acylfurans used extensively as flavoring agents, holding FEMA No. 3418, JECFA No. 1512, and CoE No. 11180/1307 [2]. Unlike lower-chain analogs (e.g., 2-acetylfuran) that deliver nutty/roasted profiles, 2-hexanoylfuran provides a distinctive apricot–peach fruity note with green and waxy undertones [3]. It is commercially available at ≥99% purity from major suppliers , making it a reliable starting point for flavor formulation, fragrance development, and synthetic intermediate applications.

Why 2-Hexanoylfuran Cannot Be Replaced by 2-Acetylfuran or 2-Pentanoylfuran in Flavor Formulations


The 2-acylfuran homologous series exhibits pronounced chain-length-dependent shifts in odor character, taste threshold, regulatory status, and synthetic accessibility. Simply substituting 2-hexanoylfuran (C6 acyl chain) with a lower-chain analog such as 2-acetylfuran (C2) would replace a fruity apricot–peach profile with a nutty–roasted note [1]; using 2-pentanoylfuran (C5, valeryl) would shift toward a caramel–cheesy character [2], while 2-heptanoylfuran (C7) lacks the established JECFA safety evaluation and FEMA GRAS designation that 2-hexanoylfuran possesses [3]. Furthermore, logP increases with each methylene unit, altering partitioning behavior in complex food and fragrance matrices . The quantitative evidence below demonstrates that 2-hexanoylfuran occupies a unique optimization point among its closest analogs, making indiscriminate substitution technically unjustifiable.

2-Hexanoylfuran — Quantitative Evidence of Differentiation for Procurement Decisions


Flavor Profile: Apricot–Peach vs. Nutty–Roasted or Caramel–Cheesy Homologs

At a standardized tasting concentration of 10 ppm, 2-hexanoylfuran delivers a composite profile of sweet, fruity, green, waxy, and beany notes with a characteristic apricot–peach dominant character [1]. In contrast, 2-acetylfuran at its detection threshold of ~10 ppm expresses roasted, nutty, balsamic, and coffee-like notes , while 2-pentanoylfuran (10% in dipropylene glycol) yields a sweet caramel–fruity–cheesy profile [2]. These divergent profiles are attributable to the C6 acyl chain length versus C2 (acetylfuran) and C5 (valerylfuran), establishing 2-hexanoylfuran as the preferred choice specifically when an apricot/peach fruit note — rather than a nutty, roasted, or caramel character — is the formulation target.

Flavor chemistry Organoleptic profiling Food science

Regulatory Status: JECFA 'No Safety Concern' ADI vs. Unresolved Genotoxicity Concerns for Certain Furan Homologs

In its 2018 evaluation (Meeting 86), the WHO/FAO Joint Expert Committee on Food Additives (JECFA) assigned 2-hexanoylfuran an ADI of 'No safety concern at current levels of intake when used as a flavouring agent' and published a full specification monograph (Code M) [1]. This represents a significant milestone: in 2005 and 2012, the same committee had declined to apply its safety evaluation procedure to this furan subgroup due to positive genotoxicity data for related furan derivatives and a paucity of in vivo data [2]. The 2018 clearance distinguishes 2-hexanoylfuran from lower-chain furan flavorings such as 2-butyrylfuran (JECFA 1507) and 2-pentanoylfuran, which were evaluated earlier but lack the same depth of resolved toxicological review, and from non-evaluated higher homologs such as 2-heptanoylfuran, which has no JECFA monograph at all [3].

Food safety Regulatory compliance Flavor ingredient procurement

Synthetic Accessibility: Friedel-Crafts Acylation Yield up to 92% via Direct Furan–Hexanoic Acid Route

Two principal synthetic routes to 2-hexanoylfuran are documented: (1) Friedel-Crafts acylation of furan with hexanoic acid, achieving ~92% yield, and (2) reaction of n-pentyl bromide with N-methoxy-N-methyl-2-furamide, yielding ~85% . The direct acid route offers a ~7 percentage-point yield advantage, avoids the use of brominated intermediates, and reduces step count. In comparison, the analogous Friedel-Crafts acylation of furan with acetic acid (to produce 2-acetylfuran) over zeolite catalysts has been reported with maximum yields of ~89% and 100% selectivity [1], while 2-hexanoylfuran's ~92% yield from the hexanoic acid route suggests that the longer acyl chain does not adversely affect acylation efficiency under optimized conditions.

Synthetic chemistry Process optimization Yield benchmarking

LogP-Driven Matrix Partitioning: Optimized Hydrophobicity for Fat-Containing Food and Fragrance Systems

The computed LogP of 2-hexanoylfuran is 3.04 , placing it in an optimal intermediate hydrophobicity range for flavor release from both aqueous and lipid food matrices. By comparison, 2-acetylfuran (C2) has an estimated XLogP3 of ~0.8, while 2-butyrylfuran (C4) is estimated at ~1.5, and 2-heptanoylfuran (C7) at ~3.6+ [1]. Each additional methylene increases LogP by approximately 0.5 units. At LogP ~3.04, 2-hexanoylfuran balances sufficient hydrophobicity for sustained release in fat-based systems (dairy, baked goods, confectionery) without the excessive retention and delayed release that higher-chain homologs (LogP >3.5) may exhibit, which can lead to flavor persistence or 'lingering' issues in finished products.

Partition coefficient Formulation science LogP optimization

Natural Occurrence in Perilla frutescens Essential Oil — Biogenic Relevance for Natural Flavor Positioning

2-Hexanoylfuran has been identified and quantified as a predominant volatile constituent in Perilla frutescens essential oils from multiple Chinese growing regions, reaching up to 33.03% of total oil composition [1]. This natural occurrence is shared in the same matrix with 2-acetylfuran (up to 82.17%), but 2-pentanoylfuran and 2-heptanoylfuran were not reported as major constituents in this comprehensive GC-MS profiling study covering 119 identified compounds across 11 regional samples [2]. The co-occurrence with 2-acetylfuran in a botanically defined matrix supports natural flavor labeling potential, while the absence of detectable levels of other chain-length homologs suggests a biosynthetic preference for the C6 acyl chain in this Lamiaceae species.

Natural flavor Essential oil Phytochemistry

Commercial Purity Specification — 99% Minimum vs. 95–97% for Competing Homologs

2-Hexanoylfuran is routinely available from major suppliers (Thermo Scientific/Alfa Aesar, AKSci) at ≥99% purity . In contrast, 2-propionylfuran is typically supplied at 97% minimum purity, and 2-pentanoylfuran at ≥95% minimum purity . The 2–4 percentage-point purity differential may appear modest, but for flavor houses operating under strict quality control regimens (e.g., ISO 22000, FSSC 22000), a ≥99% specification reduces the impurity burden that must be characterized, quantified, and toxicologically justified in the final flavor formulation. The higher purity also minimizes batch-to-batch organoleptic variability caused by trace impurities.

Purity specification Commercial availability Quality control

2-Hexanoylfuran — Recommended Research and Industrial Application Scenarios Based on Verified Evidence


Apricot/Peach-Dominant Fruit Flavor Formulations for Beverages and Confectionery

When developing a peach-, apricot-, or nectarine-type flavor for beverages, dairy products, or confectionery, 2-hexanoylfuran is the preferred 2-acylfuran selection. Its organoleptic profile — sweet, fruity, green, waxy with dominant apricot–peach character at 10 ppm tasting concentration — cannot be replicated by 2-acetylfuran (which delivers roasted, nutty notes) or 2-pentanoylfuran (which imparts caramel–cheesy notes). The recommended use level of 0.05–0.15 mg/kg in finished food products, combined with its JECFA-evaluated 'no safety concern' ADI and FEMA GRAS status (FEMA 3418), provides both sensory fit and regulatory confidence [1][2].

Perilla frutescens Essential Oil Standardization and Phytochemical Research

For researchers characterizing or standardizing Perilla frutescens essential oils, 2-hexanoylfuran is a critical quantitative marker. GC-MS profiling across 11 Chinese regions has demonstrated that 2-hexanoylfuran can constitute up to 33.03% of the total essential oil, second only to 2-acetylfuran (up to 82.17%) among furan constituents. The high-purity (≥99%) commercial standard enables accurate calibration curves for quantitative GC-MS analysis, while the absence of longer-chain homologs (C7+) in the natural oil profile makes 2-hexanoylfuran a chemotaxonomically informative marker for P. frutescens authentication [3].

Food-Grade Flavor Ingredient Procurement with Documented Regulatory Clearance

For procurement managers sourcing flavor ingredients for markets requiring JECFA or FEMA documentation (EU, US, Codex Alimentarius member states), 2-hexanoylfuran provides the critical advantage of a published JECFA monograph (2018, Meeting 86) with an explicit ADI of 'no safety concern at current levels of intake.' This contrasts with homologs such as 2-heptanoylfuran, which lacks any JECFA evaluation, and with 2-butyrylfuran, whose earlier evaluation did not fully resolve the genotoxicity questions raised for the furan flavoring group in 2005–2012. Combined with ≥99% commercial purity and full REACH pre-registration (EINECS 238-333-0), 2-hexanoylfuran minimizes regulatory friction in international food-flavor supply chains [4].

Synthetic Intermediate for Furan-Containing Fine Chemicals with Optimized LogP

In medicinal chemistry or agrochemical synthesis programs where a furan-containing building block with intermediate lipophilicity is required, 2-hexanoylfuran (LogP 3.04) occupies a distinct design space. It is more lipophilic than 2-acetylfuran (LogP ~0.8) and 2-butyrylfuran (LogP ~1.5), yet less lipophilic and more synthetically accessible than 2-heptanoylfuran (LogP ~3.6+, no JECFA data). The Friedel-Crafts route from furan and hexanoic acid produces ~92% yield, and the compound has been cited in patent literature for use as a rate-enhancement agent in radical polymerization (US Patent 7,161,015 B1), indicating utility beyond flavor applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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